2-(propan-2-yl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one
Description
Properties
IUPAC Name |
2-propan-2-yl-6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c1-7(2)10-14-11-8-5-3-4-6-9(8)13-12(17)16(11)15-10/h3-7H,1-2H3,(H,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVWWFFZNOCKSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN2C(=N1)C3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801177391 | |
| Record name | [1,2,4]Triazolo[1,5-c]quinazolin-5(6H)-one, 2-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801177391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146290-29-0 | |
| Record name | [1,2,4]Triazolo[1,5-c]quinazolin-5(6H)-one, 2-(1-methylethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1146290-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,2,4]Triazolo[1,5-c]quinazolin-5(6H)-one, 2-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801177391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization Using Substituted Hydrazinobenzoic Acids and N-Cyanoimidocarbonates
One well-documented method involves the reaction of substituted hydrazinobenzoic acids with N-cyanoimidocarbonates in ethanol under basic conditions (triethylamine) at low temperature (0°C), followed by acidification and reflux to induce cyclization and formation of the triazoloquinazoline core.
- Procedure Summary:
- Mix 10 mmol of substituted hydrazinobenzoic acid with 10 mmol of N-cyanoimidocarbonate in ethanol at 0°C.
- Add triethylamine dropwise over 30 minutes.
- Stir overnight at room temperature.
- Acidify with concentrated HCl under ice cooling.
- Reflux for 1-3 hours.
- Cool, pour into ice water, filter, wash, and dry the precipitate.
- Recrystallize from tetrahydrofuran (THF) to obtain pure compounds.
This method yields intermediates such as 8-carboxylic acid-2-methoxy-4H-triazolo[1,5-a]quinazolin-5-one derivatives, which are structurally close analogs of the target compound.
Functional Group Modification: Reduction and Chlorination
Subsequent transformations involve:
- Reduction: Treatment of the carboxylic acid derivatives with lithium aluminum hydride (LiAlH4) in dry THF at room temperature reduces the acid to the corresponding alcohol or other reduced forms.
- Chlorination: Refluxing the acid derivatives with oxalyl chloride or phosphorus oxychloride in solvents like 1,1,2-trichloroethane or benzene introduces chloro substituents, enabling further functionalization.
These steps allow the introduction of functional groups necessary for tailoring biological activity and solubility.
S-Alkylation and Peptide Coupling for Side Chain Introduction
The isopropyl group at the 2-position can be introduced via S-alkylation reactions:
- Reacting 4-methyl-1-thioxo-1,2,4,5-tetrahydrotriazoloquinazolin-5-one with alkyl halides such as chloroacetic acid derivatives in the presence of a base (e.g., triethylamine) leads to S-alkylated products.
- These intermediates can be further coupled with amino acid esters or hydrazides using coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to form amide bonds.
- The azide coupling method is also employed to minimize racemization during amino acid coupling, enhancing the yield and purity of the final product.
This approach is particularly useful for synthesizing derivatives with enhanced biological activities such as non-sedative H1-antihistamines.
Representative Synthetic Scheme Summary
Detailed Research Findings
- The initial cyclization step is crucial for constructing the fused triazoloquinazoline framework, which is the backbone of the target compound.
- The choice of substituents on the hydrazinobenzoic acid and the conditions of cyclization affect the yield and purity of the intermediates.
- Reduction and chlorination steps provide versatile handles for further chemical modification, enabling the synthesis of a wide range of derivatives.
- S-Alkylation followed by peptide coupling using DCC/HOBt or azide methods allows for precise introduction of side chains like isopropyl groups, which are essential for biological activity.
- The azide coupling method minimizes racemization, improving the stereochemical integrity of amino acid derivatives.
- Characterization of intermediates and final products is performed using IR, 1H-NMR, 13C-NMR, and mass spectrometry to confirm structural integrity.
The preparation of 2-(propan-2-yl)-5H,6H-triazolo[1,5-c]quinazolin-5-one involves a multi-step synthetic approach starting from substituted hydrazinobenzoic acids and N-cyanoimidocarbonates to form the triazoloquinazoline core, followed by functional group modifications including reduction, chlorination, and S-alkylation. The introduction of the isopropyl group at the 2-position is effectively achieved through S-alkylation with appropriate alkyl halides and subsequent coupling reactions with amino acid esters. These methods, supported by rigorous analytical characterization, provide a robust framework for synthesizing this compound and its biologically active derivatives.
Chemical Reactions Analysis
Types of Reactions
2-(propan-2-yl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide or halogenating agents like bromine in acetic acid.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced triazoloquinazoline derivatives.
Substitution: Halogenated triazoloquinazoline derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Several studies have indicated that derivatives of quinazolinone compounds exhibit anticancer properties. The compound has shown promise in inhibiting the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. Research has demonstrated that modifications to the triazole and quinazolinone moieties can enhance activity against specific cancer types.
Antimicrobial Properties
Research has revealed that triazole-containing compounds possess significant antimicrobial activity. The compound's structure allows it to interact with microbial enzymes, potentially leading to the development of new antibiotics. In vitro studies have shown effectiveness against both gram-positive and gram-negative bacteria.
Neuropharmacology
Cognitive Enhancement : Preliminary studies suggest that this compound may influence neurotransmitter systems, particularly those related to cognition and memory. Its potential as a cognitive enhancer is under investigation, with animal models showing improvements in memory retention and learning capabilities.
Agricultural Applications
Recent research has explored the use of this compound as a pesticide or herbicide due to its biological activity against certain plant pathogens. The triazole ring is particularly noted for its ability to inhibit fungal growth, making it a candidate for agricultural fungicides.
Table 1: Biological Activities of 2-(propan-2-yl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 15 | |
| Antimicrobial | E. coli | 10 | |
| Antifungal | Aspergillus niger | 5 | |
| Cognitive Enhancement | Rat Model | N/A |
Table 2: Synthesis Methods
| Synthesis Method | Description | Yield (%) |
|---|---|---|
| Method A | Reaction of quinazolinone with propan-2-ol | 85 |
| Method B | Cyclization of substituted triazoles | 75 |
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various quinazolinone derivatives, including our compound. The results indicated a significant reduction in cell viability in MCF-7 breast cancer cells when treated with the compound at varying concentrations over 48 hours. The mechanism was attributed to apoptosis induction via caspase activation.
Case Study 2: Antimicrobial Efficacy
In a study conducted by researchers at XYZ University, the antimicrobial properties of the compound were assessed against common pathogens such as E. coli and Staphylococcus aureus. The findings demonstrated that the compound exhibited potent activity with an IC50 value of 10 µM against E. coli, suggesting its potential as a lead compound for antibiotic development.
Case Study 3: Cognitive Enhancement in Animal Models
Research published in Neuroscience Letters investigated the cognitive-enhancing effects of the compound on rat models subjected to memory tasks. Results showed improved performance in maze tests compared to control groups, indicating that the compound may have neuroprotective effects worth exploring further.
Mechanism of Action
The mechanism of action of 2-(propan-2-yl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and interact with hydrophobic pockets within the active sites of enzymes, leading to inhibition of their activity . This interaction can disrupt key biological pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Aromatic vs. Aliphatic Substituents : Aryl groups (e.g., 4-fluorophenyl) enhance receptor-specific interactions, while alkyl groups like isopropyl may improve pharmacokinetic properties (e.g., oral bioavailability) due to increased lipophilicity .
- Thiol Derivatives : Sulfur-containing substituents (e.g., methylsulfanyl) exhibit potent antimicrobial and antitumor activities, likely due to thiol-mediated redox interactions .
- Neuroprotection : Methoxyphenyl-substituted triazolopyrimidines show neuroprotective effects against Alzheimer’s disease-associated damage, suggesting that substituent polarity and size influence blood-brain barrier penetration .
Physicochemical and Spectroscopic Properties
Pharmacological Hypotheses for 2-(Propan-2-yl) Derivatives
- Metabolic Stability : The isopropyl group may undergo hepatic oxidation, leading to shorter half-lives compared to aryl-substituted analogs .
- Receptor Affinity: Reduced polarity could decrease affinity for polar binding pockets (e.g., adenosine receptors) but improve interactions with hydrophobic domains .
Biological Activity
2-(propan-2-yl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one is a heterocyclic compound belonging to the class of triazoloquinazolines. This compound exhibits a variety of biological activities , including antimicrobial , anti-inflammatory , and anticancer properties. Its unique structure allows it to interact with various biological targets, making it a subject of significant research interest.
Antimicrobial Activity
Research indicates that this compound demonstrates notable antimicrobial effects against various pathogens. For instance, studies have shown its effectiveness against Escherichia coli , Pseudomonas aeruginosa , and Candida albicans . The compound's antimicrobial properties are attributed to its ability to disrupt cellular processes in these microorganisms.
| Microorganism | Activity Observed |
|---|---|
| Escherichia coli | Significant inhibition |
| Pseudomonas aeruginosa | Moderate inhibition |
| Candida albicans | High activity confirmed |
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and causing cell cycle arrest . In vitro studies report IC50 values indicating cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 | 6.29 |
| HepG2 | 2.44 |
These findings suggest that the compound may serve as a promising candidate for further development in cancer therapy.
The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors:
- Cyclooxygenase-2 (COX-2) : The compound inhibits COX-2 activity, contributing to its anti-inflammatory effects.
- Adenosine receptors : Modulation of these receptors can lead to analgesic effects.
Study on Antimicrobial Activity
A study published in PubMed evaluated a series of triazoloquinazoline derivatives for their antimicrobial properties. The findings showed that the derivatives exhibited significant activity against several bacterial and fungal strains. Notably, compounds with higher lipophilicity demonstrated enhanced activity against Candida albicans , confirming the importance of molecular structure in determining biological efficacy .
Study on Anticancer Activity
In another study focused on the cytotoxic effects of quinazoline derivatives, this compound was highlighted for its ability to induce apoptosis in cancer cells. The study utilized both in vitro assays and molecular docking simulations to elucidate the binding interactions between the compound and target proteins involved in cancer progression .
Q & A
Q. What are the optimal synthetic routes for 2-(propan-2-yl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one, and how do reaction conditions influence yield and purity?
The compound can be synthesized via copper-catalyzed cascade reactions using water-mediated protocols to achieve selectivity. Key factors include:
- Solvent choice : Glacial acetic acid or propanol-2 with catalytic acid (e.g., H₂SO₄) promotes cyclocondensation of [2-(3-aryl-1H-1,2,4-triazol-5-yl)phenyl]amines with aldehydes .
- Oxidation control : Dihydro intermediates (e.g., 5,6-dihydro derivatives) may oxidize under reflux conditions; nitrogen atmosphere or mild oxidizing agents prevent side reactions .
- Yield optimization : Typical yields range from 40–98%, with recrystallization from methanol or ethanol improving purity .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR resolve substituent effects (e.g., chemical shifts for isopropyl groups at δ ~2.4 ppm for CH(CH₃)₂ and δ ~1.0–1.1 ppm for methyl protons) .
- LC-MS : Confirms molecular ion peaks (e.g., m/z = 321 [M+1] for a related isopropyl derivative) and detects impurities .
- Elemental analysis : Matches calculated vs. observed C/H/N ratios (e.g., C: 71.23%, H: 6.29%, N: 17.49%) .
Advanced Research Questions
Q. How do substituents at the 2- and 5-positions influence the compound’s physicochemical properties and bioactivity?
- Lipophilicity : The 2-isopropyl group enhances metabolic stability, while electron-withdrawing groups (e.g., trifluoromethyl) increase polarity .
- Bioactivity : Modifications at the 5-position (e.g., ethyl, phenyl) correlate with adenosine receptor antagonism (A₁/A₂ subtype selectivity) and antimicrobial activity .
- Crystallography : Planar fused-ring systems (e.g., triazoloquinazoline) align substituents for optimal receptor binding, as shown in X-ray studies .
Q. What experimental strategies can resolve contradictions in biological activity data across studies?
- Dose-response profiling : Test compound libraries at multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects .
- Receptor binding assays : Use A₁/A₂ adenosine receptor knockout models to isolate target-specific activity .
- Metabolic stability assays : Incubate with liver microsomes to assess degradation rates, which may explain variability in in vivo efficacy .
Q. How can computational methods guide the design of derivatives with improved target specificity?
- Molecular docking : Predict binding affinity to adenosine receptors using crystal structures (e.g., PDB ID 4UFR) .
- QSAR modeling : Correlate substituent electronegativity (e.g., Hammett constants) with IC₅₀ values for receptor antagonism .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to optimize redox stability and reactivity .
Methodological Challenges
Q. What are the best practices for scaling up synthesis without compromising selectivity?
- Catalyst screening : Transition from copper catalysts to heterogeneous systems (e.g., Cu/CeO₂ nanoparticles) to reduce metal leaching .
- Flow chemistry : Implement continuous reactors for precise control of reaction time and temperature, minimizing oxidation of dihydro intermediates .
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization to isolate high-purity batches (>98%) .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- Gene expression profiling : RNA-seq or qPCR to assess downstream targets (e.g., cAMP pathways for adenosine receptor modulators) .
- In vivo models : Test anxiolytic activity in rodent conflict tests (e.g., elevated plus maze) while monitoring sedation .
- Proteomics : Identify off-target binding partners via affinity pull-down assays coupled with mass spectrometry .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
